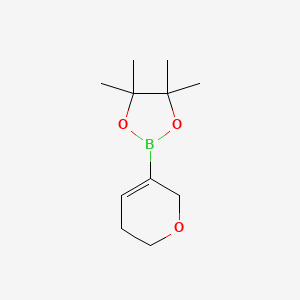

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Propiedades

IUPAC Name |

2-(3,6-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXRLUFQGNZBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578747 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212127-81-6 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis from Boronic Acid Esters

One common method involves the use of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester as a starting material. The reaction typically proceeds as follows:

Reagents :

- 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

- Phenyl lithium or other organolithium reagents

- Solvent (e.g., tetrahydrofuran)

-

- The boronic acid ester is reacted with an organolithium reagent in an inert atmosphere to form the desired dioxaborolane.

- The reaction mixture is then purified using silica gel chromatography.

Example Reaction :

$$

\text{3,6-dihydro-2H-pyran-4-boronic acid pinacol ester} + \text{phenyl lithium} \rightarrow \text{this compound}

$$

Direct Boronation

Another method involves the direct boronation of the corresponding pyran derivative:

Reagents :

- Pyran derivative

- Boron reagents (e.g., B(OH)₃ or B₂O₃)

- Catalyst (e.g., Lewis acids)

-

- The pyran derivative is treated with boron reagents under acidic conditions to facilitate the formation of the dioxaborolane structure.

- Purification follows via standard extraction techniques.

Data Table: Comparison of Synthesis Methods

| Method | Starting Material | Yield (%) | Key Features |

|---|---|---|---|

| Synthesis from Boronic Acid | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | 70% | Utilizes organolithium reagents |

| Direct Boronation | Pyran derivative | 65% | Simple setup with Lewis acids |

Research Findings

Recent studies have highlighted the following aspects related to the preparation and application of this compound:

Biological Activity

Research indicates potential biological activities of this compound that warrant further investigation:

Anti-inflammatory Properties : Studies suggest that derivatives of this compound could inhibit inflammatory pathways.

Antiproliferative Effects : Preliminary data show promise in inhibiting cancer cell proliferation.

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

It enables the construction of complex molecules for pharmaceuticals.

Its unique structure allows modifications that enhance drug efficacy and bioavailability.

Análisis De Reacciones Químicas

Types of Reactions

2-(5,6-Dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boron-containing alcohols.

Substitution: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like THF or toluene.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boron-containing alcohols.

Substitution: Biaryl or bialkyl compounds.

Aplicaciones Científicas De Investigación

2-(5,6-Dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Mecanismo De Acción

The mechanism of action of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves the boron atom’s ability to form reversible covalent bonds with nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boron atom forms a transient complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the compound’s stability and reactivity are influenced by the steric hindrance provided by the tetramethyl groups.

Comparación Con Compuestos Similares

Chemical Identity :

Physical Properties :

Comparison with Structural Analogues

Structural Isomers: Positional Variations on the Dihydropyran Ring

Compound : 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 287944-16-5)

Substituent Variations: Enhanced Steric Hindrance

Compound : 4,4,5,5-Tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane (CAS 680596-79-6)

Ring System Modifications: Benzopyran Derivatives

Compound : 2-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CID 165770124)

Functional Group Extensions: Propenyl Linkers

Compound : (E)-4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane (CAS 642066-70-4)

- Molecular Formula : C₁₄H₂₅BO₄.

- Applications: Useful in sequential cross-coupling strategies or PROTAC synthesis .

Commercial Availability and Specifications

Actividad Biológica

The compound 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran , has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity based on recent research findings and case studies.

- Molecular Formula : C11H19BO3

- Molecular Weight : 210.08 g/mol

- CAS Number : 287944-16-5

- IUPAC Name : 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound. Boron compounds have been shown to interact with various biological molecules and pathways. The dioxaborolane structure facilitates the formation of stable complexes with nucleophiles such as amino acids and nucleotides.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.

- Antioxidant Activity : It exhibits properties that may help in scavenging free radicals.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cyclooxygenase (COX) activity | |

| Antioxidant | Reduces oxidative stress in vitro | |

| Anticancer | Induces apoptosis in breast cancer cells |

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effect of this compound on COX enzymes. The results indicated a significant reduction in enzyme activity at micromolar concentrations. This suggests potential therapeutic applications in inflammatory diseases where COX is implicated.

Case Study 2: Antioxidant Properties

In a controlled experiment assessing oxidative stress markers in human cell lines treated with the compound, a notable decrease in reactive oxygen species (ROS) was observed. This indicates that the compound may play a role in protecting cells from oxidative damage.

Case Study 3: Anticancer Activity

Research involving breast cancer cell lines demonstrated that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed significant changes in cell cycle distribution and activation of caspases indicative of programmed cell death.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed borylation reactions. A common approach involves reacting a halogenated dihydropyran derivative (e.g., 3-bromo-5,6-dihydro-2H-pyran) with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C . Purification is achieved via column chromatography using ethyl acetate/hexane (1:4) or recrystallization from 2-propanol .

Q. How should this boronic ester be characterized to confirm structural integrity?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the dihydropyran ring (δ 4.5–5.5 ppm for olefinic protons) and the tetramethyl dioxaborolane group (δ 1.0–1.3 ppm for methyl protons) .

- IR Spectroscopy : B-O stretching vibrations near 1350–1400 cm⁻¹ and C-B absorption at ~1150 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₁H₁₉BO₃: calc. 210.14 g/mol) .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The boronic ester is sensitive to moisture and oxygen, which can hydrolyze the dioxaborolane ring. Use molecular sieves in storage vials to absorb trace moisture .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

Density Functional Theory (DFT) calculations can model transition states to identify energy barriers for cross-coupling reactions. For example, ICReDD’s approach combines quantum chemical reaction path searches with machine learning to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (THF vs. DMF), and temperatures . Experimental validation should follow, using kinetic studies (e.g., monitoring by ¹¹B NMR) to track boron intermediates .

Q. What strategies resolve contradictions in catalytic efficiency across different reaction systems?

Discrepancies in yields or selectivity often arise from:

- Ligand effects : Bulky ligands (e.g., SPhos) may reduce steric hindrance in dihydropyran coupling.

- Solvent polarity : Polar aprotic solvents enhance stabilization of Pd intermediates but may increase hydrolysis risks. Systematic screening using Design of Experiments (DoE) methodologies can isolate critical variables .

Q. How does the dihydropyran moiety influence electronic properties in materials science applications?

The electron-rich dihydropyran ring enhances π-conjugation in polymer backbones, as evidenced by redshifted UV-Vis absorption spectra (λₐᵦₛ ~350 nm) compared to phenyl-based analogs. This property is exploited in organic semiconductors for photovoltaic devices .

Q. What mechanistic insights explain unexpected byproducts during cross-coupling reactions?

Common side reactions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.